

A Comparative Analysis of the Abuse Potential of Oliceridine (TRV130) and Fentanyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of the G protein-biased μ -opioid receptor (MOR) agonist, oliceridine (formerly TRV130), and the conventional MOR agonist, fentanyl. The information presented is based on available preclinical and clinical experimental data.

Executive Summary

Oliceridine, a novel analgesic, was developed with the hypothesis that its unique mechanism of action—preferential activation of the G protein signaling pathway over the β -arrestin pathway—would translate to a lower incidence of opioid-related adverse effects, including a reduced abuse liability compared to conventional opioids like fentanyl. However, preclinical and clinical studies to date suggest that oliceridine possesses an abuse potential comparable to that of other potent opioids, such as morphine and oxycodone. Fentanyl, a highly potent synthetic opioid, is a Schedule II controlled substance with a well-established high potential for abuse, addiction, and overdose.[1] While oliceridine may offer a wider therapeutic window for respiratory depression compared to morphine, the available evidence does not support a reduced abuse liability.[2][3]

Mechanism of Action: A Tale of Two Pathways

The analgesic effects and the abuse potential of opioids are primarily mediated through the μ opioid receptor (MOR), a G protein-coupled receptor (GPCR). Upon activation, the MOR

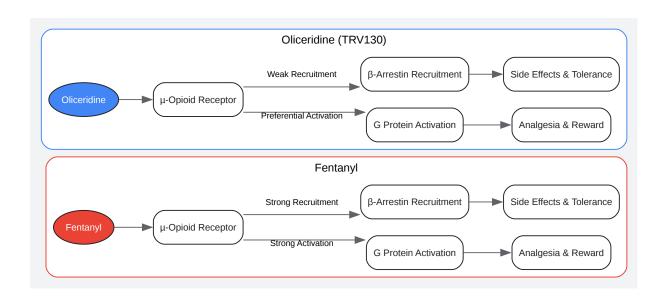


initiates two main intracellular signaling cascades: the G protein pathway and the β -arrestin pathway.

- G Protein Pathway: Activation of the Gαi/o subunit of the G protein is largely responsible for the analgesic effects of opioids.[4] It is also understood to contribute to the rewarding and pleasurable sensations that can lead to abuse.[4]
- β-Arrestin Pathway: The recruitment of β-arrestin is associated with receptor desensitization, internalization, and the development of tolerance. It has also been implicated in some of the adverse effects of opioids, such as respiratory depression and constipation.[4]

Fentanyl is a potent, full agonist at the MOR, activating both the G protein and β -arrestin pathways.[5] Its high potency, being approximately 50 to 100 times greater than morphine, contributes significantly to its high abuse potential.[6][7]

Oliceridine (TRV130) is designed as a G protein-biased MOR agonist. It preferentially activates the G protein pathway while only weakly engaging the β -arrestin pathway.[4] This biased agonism was theorized to separate the desired analgesic effects from the adverse effects and potentially reduce abuse liability.[3]





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Signaling pathways of Fentanyl and Oliceridine at the μ -opioid receptor.

Preclinical Assessment of Abuse Potential

Animal models are crucial for the initial assessment of a drug's abuse liability. Key preclinical studies for opioids include self-administration, conditioned place preference (CPP), and intracranial self-stimulation (ICSS).

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Study Type	Oliceridine (TRV130) Findings	Comparator Findings	Conclusion on Relative Abuse Potential
Intravenous Self- Administration (Rats)	Oliceridine was readily self-administered.	Equi-potent and equi- effective in reinforcing effects as oxycodone. [8]	Comparable to oxycodone.
Conditioned Place Preference (Mice)	A higher dose (10 mg/kg) induced a significant conditioned place preference.[4]	-	Indicates rewarding properties.
Intracranial Self- Stimulation (Rats)	Exhibited abuse- related effects similar to morphine.[4]	Morphine showed similar effects.	Comparable to morphine.

Experimental Protocol: Intravenous Self-Administration in Rats

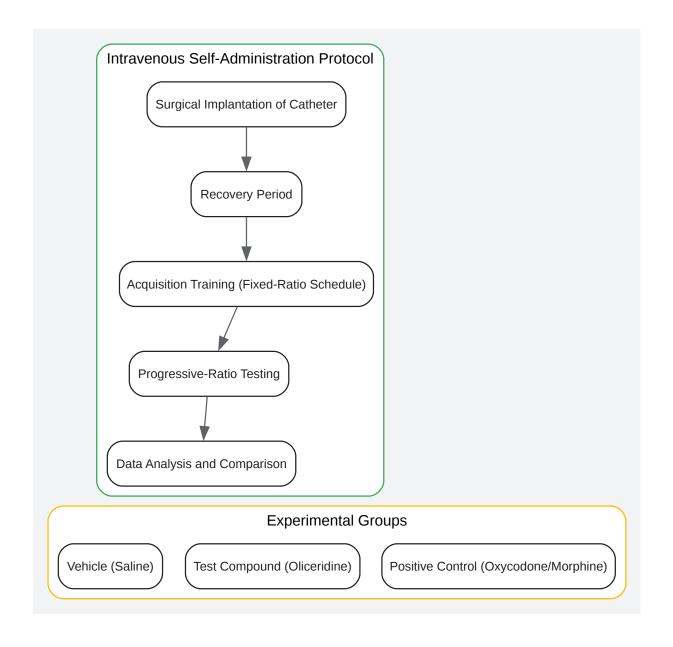
The intravenous self-administration model is considered a gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential.[9]

Animal Subjects: Male and female Sprague-Dawley rats are typically used.[10]



- Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.[11]
- Apparatus: The study is conducted in operant conditioning chambers equipped with two levers (one "active" and one "inactive") and an infusion pump connected to the rat's catheter.
 [9]
- Acquisition Phase: Rats are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the test drug. The inactive lever has no programmed consequence. This phase typically lasts for several days.[10]
- · Reinforcement Schedules:
 - Fixed-Ratio (FR) Schedule: The rat receives a drug infusion after a fixed number of lever presses (e.g., FR3 means 3 presses per infusion). This is used to establish and maintain self-administration behavior.[10]
 - Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses a rat will complete to receive a single infusion, which is a measure of the drug's motivational strength.[8]
- Data Collection: The number of infusions, active and inactive lever presses, and the breakpoint in PR schedules are recorded.
- Comparison: The self-administration of the novel compound (oliceridine) is compared to a vehicle (saline) and a known drug of abuse (e.g., oxycodone, morphine).[8]





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Workflow for a preclinical intravenous self-administration study.

Clinical Assessment of Abuse Potential

Human Abuse Potential (HAP) studies are controlled clinical trials designed to assess the abuse liability of a drug in a population of experienced, non-dependent recreational drug users.

Data from Human Abuse Potential Study



Endpoint	Oliceridine (IV)	Morphine (IV - Positive Control)	Placebo	Conclusion on Relative Abuse Potential
Drug Liking (VAS)	Showed statistically significant increases compared to placebo.	Showed statistically significant increases compared to placebo.	-	Comparable subjective effects to morphine.[12]
"Good Effects" (DEQ)	Similar effects to morphine at multiple time points.	Similar effects to oliceridine at multiple time points.	-	Comparable to morphine.[12]
"High" (VAS)	Similar effects to morphine.	Similar effects to oliceridine.	-	Comparable to morphine.[13]

VAS = Visual Analog Scale; DEQ = Drug Effects Questionnaire

Experimental Protocol: Human Abuse Potential Study

A typical HAP study for an opioid follows a rigorous, standardized protocol to ensure safety and produce reliable data.

- Study Design: A randomized, double-blind, placebo-controlled, crossover design is standard. This means each participant receives each of the study drugs (test drug, positive control, and placebo) in a random order over different sessions, with a washout period in between.
- Participant Population: The study enrolls healthy, non-dependent recreational drug users
 who have experience with the pharmacological effects of opioids. This ensures they can
 accurately report the subjective effects.
- Qualification Phase: Before the treatment phase, participants undergo a qualification phase
 to ensure they can tolerate the positive control drug and can distinguish its effects from a
 placebo. This often includes a naloxone challenge to confirm they are not physically
 dependent on opioids.



- Treatment Phase: In each treatment session, participants receive a single dose of the study drug (e.g., intravenous oliceridine, morphine, or placebo).
- Outcome Measures:
 - Primary Endpoint: The most common primary endpoint is "Drug Liking," measured "at this moment" on a 100-point bipolar Visual Analog Scale (VAS), where 0 = strong disliking, 50 = neutral, and 100 = strong liking. The peak effect (Emax) is the key parameter.[14]
 - Secondary Endpoints: These include other subjective measures such as "High" (unipolar VAS), "Good Effects" and "Bad Effects" (from the Drug Effects Questionnaire - DEQ), and whether the participant would "Take the Drug Again" (bipolar VAS).
 - Physiological Measures: Pupillometry (pupil constriction) is a key objective measure of opioid activity. Respiratory rate and oxygen saturation are monitored for safety.
- Data Analysis: The Emax for Drug Liking for the test drug is compared to both the placebo and the positive control.

Conclusion

The development of oliceridine as a G protein-biased MOR agonist was a significant step in opioid research, aiming to create a safer analgesic. While it has shown a wider therapeutic window for respiratory depression in some studies, the evidence from both preclinical and clinical abuse liability assessments indicates that oliceridine's abuse potential is comparable to that of conventional opioids like morphine and oxycodone.[8][12] Given that fentanyl's abuse potential is substantially higher than that of morphine, it can be concluded that fentanyl has a significantly greater abuse potential than oliceridine. However, the G protein-biased mechanism of oliceridine does not eliminate its abuse liability, and it has been appropriately placed in Schedule II of the Controlled Substances Act. Researchers and drug development professionals should consider that while biased agonism may mitigate certain adverse effects, it does not appear to reduce the rewarding effects that drive abuse.

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